molecular formula C18H21F3N2O4 B7048662 3-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

3-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B7048662
M. Wt: 386.4 g/mol
InChI Key: PKWUEGPKZPVPIZ-UHFFFAOYSA-N
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Description

3-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a unique organic compound. Its structure incorporates a spirocyclic framework, fluorine atoms, and an oxadiazolidinone moiety. These characteristics potentially afford it a range of reactivity and application profiles in various scientific fields.

Properties

IUPAC Name

3-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O4/c1-16(2)9-18(17(3,4)27-16)13(24)23(15(25)22-18)8-10-7-11(19)5-6-12(10)26-14(20)21/h5-7,14H,8-9H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWUEGPKZPVPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C(=O)N(C(=O)N2)CC3=C(C=CC(=C3)F)OC(F)F)C(O1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione often starts with the reaction of 2-(difluoromethoxy)-5-fluorobenzyl bromide with tetramethylcyclopropane-1,1-dicarboxylate. Subsequent steps typically involve cyclization reactions under specific conditions, such as using a base or acidic catalyst, to form the desired spirocyclic structure.

Industrial Production Methods: For industrial production, the synthesis often includes scalable and reproducible methods. These might involve the use of continuous flow reactors to optimize reaction times and yields or employing green chemistry principles to minimize waste and enhance environmental compatibility.

Chemical Reactions Analysis

Types of Reactions: 3-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione typically undergoes reactions such as nucleophilic substitution, where the difluoromethoxy and fluorine atoms can be targeted.

Common Reagents and Conditions: Common reagents include strong nucleophiles like organometallic reagents for substitutions, as well as oxidative agents for functional group transformations. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: From these reactions, one might expect products that retain the spirocyclic core but with modified substituents. This could include addition of various functional groups or extension of the molecular framework, making it potentially valuable for further applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules, particularly those requiring a stable spirocyclic core.

Medicine: In medicine, this compound could be explored for its pharmacokinetic properties, potentially serving as a lead compound for drug development.

Industry: Industrially, it could be utilized in the synthesis of specialized materials, such as fluorinated polymers or as a precursor for agrochemicals.

Mechanism of Action

This compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, facilitated by its structural features. The presence of fluorine can enhance binding affinity and selectivity, impacting pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Other Compounds: Compared to similar spirocyclic compounds, 3-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]-6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione stands out due to the presence of difluoromethoxy and fluorine substituents, which can significantly influence its chemical and biological properties.

List of Similar Compounds:
  • 3-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]oxazolidine-2,4-dione.

  • 3-[[2-(Fluoromethoxy)-5-fluorophenyl]methyl]-6,6-dimethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.

  • 5-Fluoro-3-[(4-fluorophenyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.

This article has covered the essential aspects of this compound, providing a detailed look at its synthesis, chemical reactions, applications, and comparisons with similar compounds. Hope this helps you understand it better!

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